molecular formula C10H14ClNO2 B1607647 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride CAS No. 499770-91-1

3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride

Cat. No. B1607647
CAS RN: 499770-91-1
M. Wt: 215.67 g/mol
InChI Key: YUPGBIWKJZMULF-UHFFFAOYSA-N
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Description

“3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine” is a chemical compound with the CAS Number: 499770-91-1 . It has a molecular formula of C10H13NO2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NCc1cccc2OCCCOc12 . This indicates that the compound contains a benzodioxepin ring attached to a methanamine group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.22 g/mol . It is available in both solid and liquid forms . The compound’s InChI code is 1S/C10H13NO2/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9/h1,3-4H,2,5-7,11H2 .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Palladium-Catalyzed Synthesis

The synthesis of analogs of 3,4-dihydro-2H-1,5-benzodioxepine, which exhibit interesting biological properties, such as adrenergic stimulants and bronchial dilator activity, can be achieved through palladium-catalyzed methods. These compounds, including antifungal strobilurins, are obtained from benzene-1,2-diol through various synthetic routes, highlighting their significance in organic chemistry and drug discovery processes (Damez, Labrosse, Lhoste, & Sinou, 2001).

Pharmacological Applications

Dopaminergic Activity

Derivatives of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have been synthesized and evaluated as agonists of central and peripheral dopamine receptors, indicating their potential for treating conditions related to dopaminergic system dysfunctions (Pfeiffer et al., 1982).

Anticholinesterase Agents

Novel carbamates based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have been shown to be potent inhibitors of acetyl- or butyrylcholinesterase, with some compounds exhibiting significant selectivity. These findings have implications for the development of treatments for conditions like Alzheimer's disease (Luo et al., 2005).

H3 Receptor Antagonist

GSK189254, a novel histamine H3 receptor antagonist, binds to histamine H3 receptors in Alzheimer's disease brain and has shown to improve cognitive performance in preclinical models. This suggests its therapeutic potential for dementia and cognitive disorders (Medhurst et al., 2007).

Selective Serotonin Receptor Agonist

Lorcaserin, a selective, high affinity 5-HT2C full agonist, has been characterized for its in vitro and in vivo pharmacological properties, demonstrating potential for the treatment of obesity (Thomsen et al., 2008).

Safety and Hazards

The compound is classified as a non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects . It’s important to handle it with appropriate safety measures, including wearing eye protection and face protection .

properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9;/h1,3-4H,2,5-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPGBIWKJZMULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383515
Record name 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

499770-91-1
Record name 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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